molecular formula C8H8ClNO3 B3373208 5-Chloro-6-ethoxypyridine-3-carboxylic acid CAS No. 954277-71-5

5-Chloro-6-ethoxypyridine-3-carboxylic acid

Cat. No. B3373208
CAS RN: 954277-71-5
M. Wt: 201.61 g/mol
InChI Key: KFJJKOQGQVNZEN-UHFFFAOYSA-N
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Description

5-Chloro-6-ethoxypyridine-3-carboxylic acid is a chemical compound with the CAS Number: 954277-71-5. It has a molecular weight of 201.61 and its IUPAC name is 5-chloro-6-ethoxynicotinic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO3/c1-2-13-7-6 (9)3-5 (4-10-7)8 (11)12/h3-4H,2H2,1H3, (H,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

5-Chloro-6-ethoxypyridine-3-carboxylic acid is explored in the synthesis of potential anticancer agents, specifically in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds showed significant effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Reactions with Bromo-Derivatives

Research includes the study of reactions of bromo-derivatives of 2- and 3-ethoxypyridine, providing insights into the formation of various chloro- and hydroxypyridines. This has implications for the understanding of chemical reaction pathways (Hertog & Bruyn, 2010).

Development of Antibacterial Agents

This compound contributes to the synthesis and study of pyridonecarboxylic acids as antibacterial agents. Specific analogues of this compound have shown promising antibacterial activity, leading to further biological study (Egawa et al., 1984).

Construction of Lanthanide-Organic Frameworks

This compound is used in creating novel lanthanide-organic coordination polymeric networks. These frameworks have potential applications in materials science, particularly in magnetic and optical properties (Liu et al., 2009).

Study of Aminations and Rearrangements

This compound is involved in studies of aminations and rearrangements of halopyridines. This research enhances understanding of reaction mechanisms and potential applications in synthetic chemistry (Pieterse & Hertog, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 5-Chloro-6-ethoxypyridine-3-carboxylic acid are not available, research into similar compounds continues to be a significant area of interest in the field of medicinal chemistry .

properties

IUPAC Name

5-chloro-6-ethoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJJKOQGQVNZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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